2,3-Bis(tributylstannyl)but-2-ene-1,4-diol
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Overview
Description
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol is a chemical compound with the molecular formula C28H60O2Sn2 and a molecular weight of 666.1948 . This compound is characterized by the presence of two tributylstannyl groups attached to a butene-1,4-diol backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol typically involves the reaction of butene-1,4-diol with tributylstannyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed Stille coupling reaction, where tributylstannyl groups are introduced to the butene-1,4-diol backbone . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate.
Chemical Reactions Analysis
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler stannyl derivatives.
Substitution: The tributylstannyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol involves its ability to participate in various chemical reactions due to the presence of tributylstannyl groups. These groups can undergo oxidative addition, reductive elimination, and transmetalation reactions, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol can be compared with similar compounds such as:
2-Butyne-1,4-diol: Another compound with a butene-1,4-diol backbone but without the tributylstannyl groups.
cis-2-Butene-1,4-diol: A similar compound with a cis configuration and no stannyl groups.
trans-1,2-Bis(tributylstannyl)ethene: A compound with a similar stannyl group but different backbone structure.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
651059-52-8 |
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Molecular Formula |
C28H60O2Sn2 |
Molecular Weight |
666.2 g/mol |
IUPAC Name |
2,3-bis(tributylstannyl)but-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6O2.6C4H9.2Sn/c5-3-1-2-4-6;6*1-3-4-2;;/h5-6H,3-4H2;6*1,3-4H2,2H3;; |
InChI Key |
NHDAGZLPPHNLOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(CO)[Sn](CCCC)(CCCC)CCCC)CO |
Origin of Product |
United States |
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